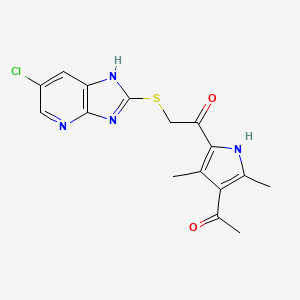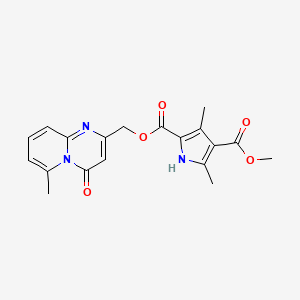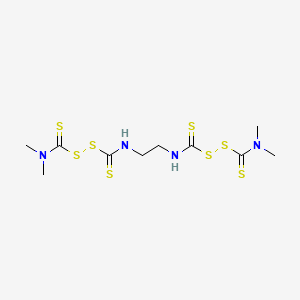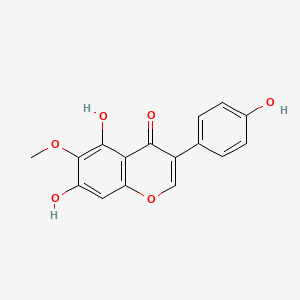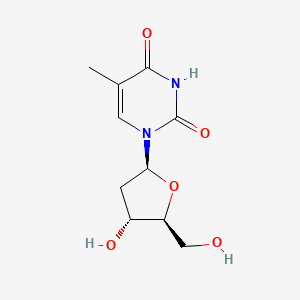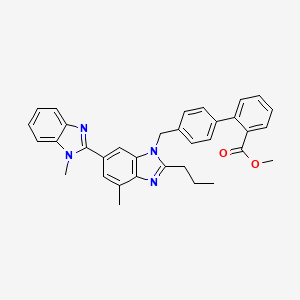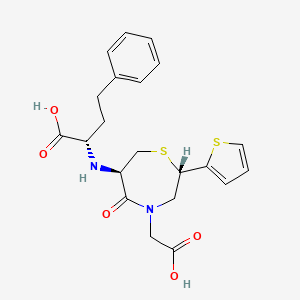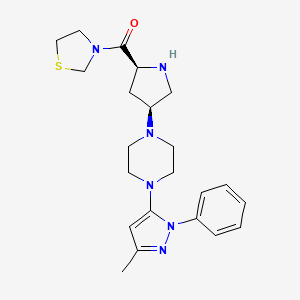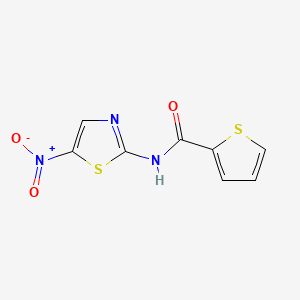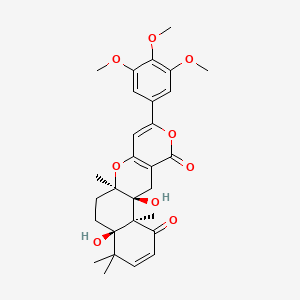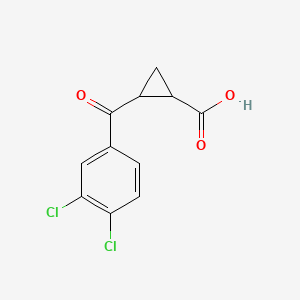
UPF-648
Übersicht
Beschreibung
UPF-648 is an inhibitor of kynurenine 3-monooxygenase (IC50 = 40 nM). It increases kynurenine and kynurenic acid and decreases 3-hydroxykynurenine brain levels in newborn rats for up to 12 hours when administered at a dose of 30 mg/kg. This compound (30 µM) is protective against rhabdomere neurodegeneration in the eye in a Drosophila model of Huntington's disease. It also decreases hypersensitivity to mechanical and thermal stimuli in a rat model of neuropathic pain induced by chronic constriction injury to the sciatic nerve.
This compound is a kynurenine 3-monooxygenase (KMO) inhibitor. UPF 648 binds close to the FAD cofactor and perturbs the local active-site structure, preventing productive binding of the substrate l-kynurenine. This compound may be potentially useful for neurodegenerative diseases such as Huntington's, Alzheimer's and Parkinson's diseases.
Wissenschaftliche Forschungsanwendungen
Kynurenin-3-Monooxygenase-Inhibitor
UPF-648 ist ein potenter, am aktiven Zentrum angreifender Kynurenin-3-Monooxygenase (KMO; Kynurenin-3-Hydroxylase)-Inhibitor . Er verhindert die produktive Bindung des Substrats L-Kynurenin, indem er die lokale Struktur des aktiven Zentrums stört .
Neuroprotektion bei der Huntington-Krankheit
This compound hat sich als schützend gegen Neurodegeneration in einem murinen Modell der Huntington-Krankheit erwiesen . Dies wird erreicht, indem der Kynurenin-Stoffwechselweg in Richtung einer verstärkten Bildung von neuroprotektiver Kynurensäure (KYNA) und weg von dem freien Radikalgenerator 3-Hydroxykynurenin (3-HK) und der exzitotoxischen Chinolinsäure (QUIN) verschoben wird .
Neuroprotektion im Drosophila-Modell
Zusätzlich zu dem murinen Modell hat this compound auch neuroprotektive Effekte in einem Drosophila-Modell der Huntington-Krankheit gezeigt . Dies wurde erreicht, indem 100 μM this compound in Maismedium verabreicht wurden .
Kynurenin- und Kynurensäure-Spiegel
Es wurde festgestellt, dass this compound die Spiegel von Kynurenin und Kynurensäure im Gehirn erhöht . Dieser Effekt wurde bei neugeborenen Ratten bis zu 12 Stunden beobachtet, wenn er in einer Dosis von 30 mg/kg verabreicht wurde .
Abnahme des 3-Hydroxykynurenin-Spiegels
Neben der Erhöhung der Kynurenin- und Kynurensäure-Spiegel senkt this compound auch die Spiegel von 3-Hydroxykynurenin, einem freien Radikalgenerator .
Reduktion des Chinolinsäure-Spiegels
This compound reduziert die Spiegel von Chinolinsäure (QUIN), einer exzitotoxischen Verbindung . Diese Reduktion trägt zu seinen neuroprotektiven Wirkungen bei .
Wirkmechanismus
Target of Action
UPF-648 primarily targets kynurenine 3-monooxygenase (KMO) . KMO is an enzyme that plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .
Mode of Action
This compound acts as a potent inhibitor of KMO . It binds closely to the FAD cofactor in the active site of KMO, initiating a conformational change that prevents the productive binding of the substrate L-kynurenine . This effectively inhibits KMO activity .
Biochemical Pathways
The inhibition of KMO by this compound affects the kynurenine pathway . This pathway is responsible for the metabolism of tryptophan, an essential amino acid. By inhibiting KMO, this compound shifts the pathway towards the production of kynurenic acid, a neuroprotective agent .
Result of Action
The inhibition of KMO by this compound results in a decrease in the production of 3-hydroxykynurenine and quinolinic acid, both of which can have neurotoxic effects . At the same time, there is an increase in the production of kynurenic acid, which has neuroprotective properties . This shift in the kynurenine pathway can have significant effects at the molecular and cellular levels, potentially offering protection against neurodegenerative conditions .
Eigenschaften
IUPAC Name |
(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRKMOHDGFGXLN-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


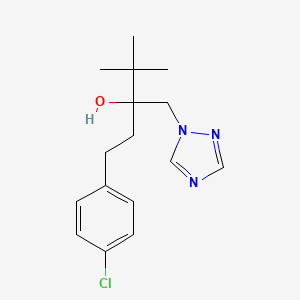
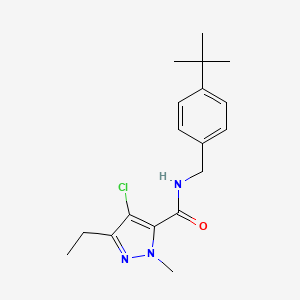
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)
